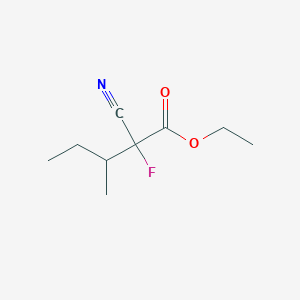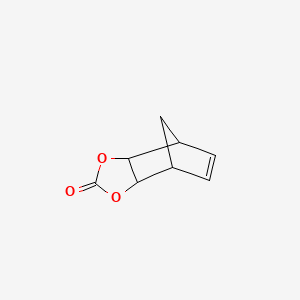
Ethyl 2-cyano-2-fluoro-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-fluoro-3-methylpentanoate is an organic compound with the molecular formula C9H14FNO2 It is characterized by the presence of a cyano group, a fluoro group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-fluoro-3-methylpentanoate typically involves the reaction of ethyl 2-cyano-3-methylpentanoate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluoro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-fluoro-3-methylpentanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: Ethyl 2-cyano-3-methylpentanoic acid.
Reduction: Ethyl 2-amino-2-fluoro-3-methylpentanoate.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-fluoro-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-2-fluoro-3-methylpentanoate involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-methylpentanoate: Lacks the fluoro group, resulting in different chemical properties.
Ethyl 2-fluoro-3-methylpentanoate:
Ethyl 2-cyano-2-fluoro-3-methylbutanoate: Similar structure but with a different carbon chain length.
Uniqueness
Ethyl 2-cyano-2-fluoro-3-methylpentanoate is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
18283-27-7 |
|---|---|
Fórmula molecular |
C9H14FNO2 |
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-fluoro-3-methylpentanoate |
InChI |
InChI=1S/C9H14FNO2/c1-4-7(3)9(10,6-11)8(12)13-5-2/h7H,4-5H2,1-3H3 |
Clave InChI |
UPAFNFMDWWFPHD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C#N)(C(=O)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)


![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)


![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)

![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)



